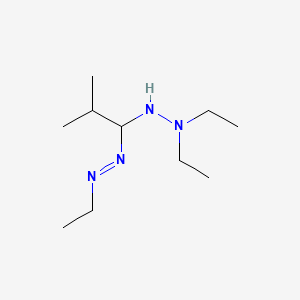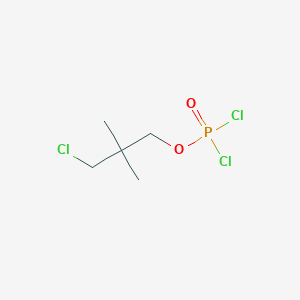![molecular formula C15H19NO B14615202 2-[(Diethylamino)methylidene]-3,4-dihydronaphthalen-1(2H)-one CAS No. 58764-90-2](/img/structure/B14615202.png)
2-[(Diethylamino)methylidene]-3,4-dihydronaphthalen-1(2H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Diethylamino)methylidene]-3,4-dihydronaphthalen-1(2H)-one typically involves the reaction of naphthalene derivatives with diethylamine under specific conditions. One common method includes the use of a condensation reaction where naphthalene-1,2-dione reacts with diethylamine in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as ethanol or methanol at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of automated reactors and advanced purification techniques ensures the production of high-purity this compound on a larger scale.
化学反応の分析
Types of Reactions
2-[(Diethylamino)methylidene]-3,4-dihydronaphthalen-1(2H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthoquinones.
Reduction: Reduction reactions can convert it into dihydronaphthalene derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the diethylamino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions include various naphthoquinones, dihydronaphthalene derivatives, and substituted naphthalenes, depending on the specific reaction conditions and reagents used.
科学的研究の応用
2-[(Diethylamino)methylidene]-3,4-dihydronaphthalen-1(2H)-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism by which 2-[(Diethylamino)methylidene]-3,4-dihydronaphthalen-1(2H)-one exerts its effects involves interactions with specific molecular targets and pathways. For example, its antimicrobial activity may be due to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. In cancer research, it may act by inducing apoptosis or inhibiting cell proliferation through various signaling pathways.
類似化合物との比較
Similar Compounds
Naphthalene-1,2-dione: A precursor in the synthesis of 2-[(Diethylamino)methylidene]-3,4-dihydronaphthalen-1(2H)-one.
Diethylaminobenzaldehyde: Another compound with a diethylamino group, used in similar synthetic applications.
Naphthoquinones: Compounds formed through the oxidation of this compound.
Uniqueness
What sets this compound apart from similar compounds is its specific structure, which imparts unique chemical reactivity and potential biological activities. Its diethylamino group and naphthalene core make it a versatile compound in various synthetic and research applications.
特性
CAS番号 |
58764-90-2 |
|---|---|
分子式 |
C15H19NO |
分子量 |
229.32 g/mol |
IUPAC名 |
2-(diethylaminomethylidene)-3,4-dihydronaphthalen-1-one |
InChI |
InChI=1S/C15H19NO/c1-3-16(4-2)11-13-10-9-12-7-5-6-8-14(12)15(13)17/h5-8,11H,3-4,9-10H2,1-2H3 |
InChIキー |
WKATZVJCUZEOHP-UHFFFAOYSA-N |
正規SMILES |
CCN(CC)C=C1CCC2=CC=CC=C2C1=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2',3'-Dihydroxy[1,1'-biphenyl]-2-sulfonic acid](/img/structure/B14615126.png)
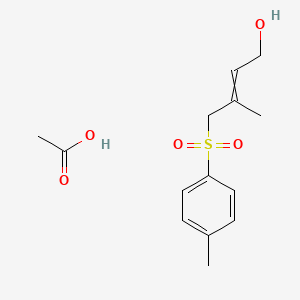
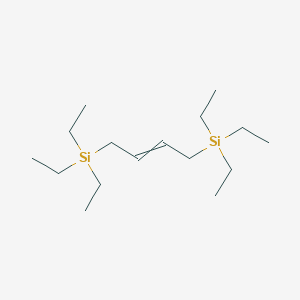
![4-[3-[3-[[2-[2-[2-[[2-[[4-[[2-[[6-amino-2-[3-amino-1-[(2,3-diamino-3-oxopropyl)amino]-3-oxopropyl]-5-methylpyrimidine-4-carbonyl]amino]-3-[3-[4-carbamoyloxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-(1H-imidazol-5-yl)propanoyl]amino]-3-hydroxy-2-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]ethyl]-1,3-thiazol-4-yl]-1,3-thiazole-4-carbonyl]amino]propylamino]propylamino]-4-oxobutanoic acid](/img/structure/B14615136.png)
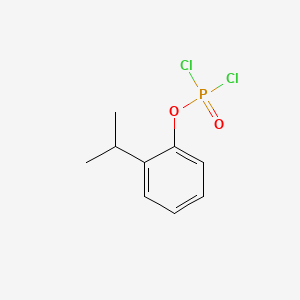
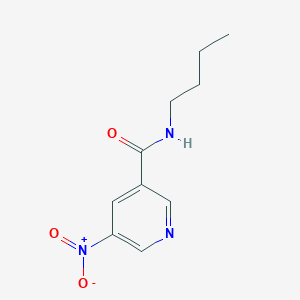
![4-Fluoro-N-{2-[2-(1-methylpiperidin-2-yl)ethyl]phenyl}benzamide](/img/structure/B14615141.png)
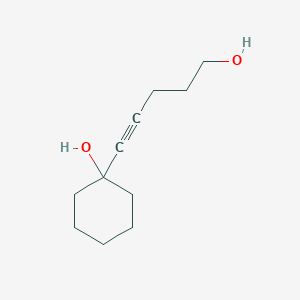
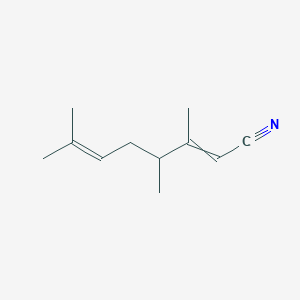
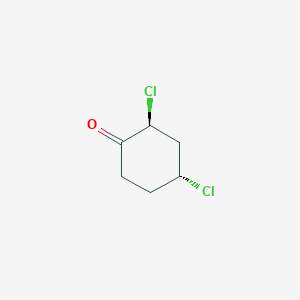
![2,2'-[Decane-1,10-diylbis(oxymethylene)]bis(oxirane)](/img/structure/B14615169.png)
